N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a 2,3-dihydrobenzofuran moiety via a propan-2-ylamine bridge. This compound’s structure is characterized by:
- Naphthalene-1-sulfonamide group: Aromatic and planar, contributing to π-π stacking interactions in molecular recognition .
- 2,3-Dihydrobenzofuran: A partially saturated heterocyclic ring, enhancing solubility and modulating steric effects compared to fully aromatic analogs .
Characterization: NMR data for similar sulfonamides (e.g., δ 8.50–6.45 ppm for aromatic protons, δ 3.64 ppm for methoxy groups) suggest diagnostic peaks for structural validation . LCMS analysis (e.g., [M+H]+ = 357.00) aligns with molecular weight calculations .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-15(13-16-9-10-20-18(14-16)11-12-25-20)22-26(23,24)21-8-4-6-17-5-2-3-7-19(17)21/h2-10,14-15,22H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSDHCRVUABSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide involves multiple steps, typically starting with the construction of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures . Another approach involves microwave-assisted synthesis, which has been shown to be effective in producing benzofuran compounds with high yields and fewer side reactions .
For industrial production, the synthesis process would likely be scaled up using optimized reaction conditions to ensure high efficiency and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may lead to the formation of benzofuran-2-carboxylic acid derivatives, while reduction reactions could yield dihydrobenzofuran derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide is , with a molecular weight of 331.4 g/mol. Its structure features a naphthalene sulfonamide moiety linked to a dihydrobenzofuran derivative, contributing to its diverse biological activities.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of novel compounds.
Biology
This compound is under investigation for its potential biological activities , including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research suggests that similar compounds can inhibit cancer cell proliferation. For instance, derivatives have shown IC50 values in the low micromolar range against specific cancer cell lines (see Table 1 for details).
Medicine
The therapeutic potential of this compound is being explored for treating various diseases:
- Neurological Disorders : Recent patents highlight its use in compositions aimed at treating neurological disorders, indicating its role in drug formulations targeting conditions like Alzheimer's disease .
Anticancer Activity
Recent studies have demonstrated the anticancer efficacy of compounds related to this compound. The following table summarizes key findings:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| DHBF-7-carboxamide | Breast Cancer | 9.45 | PARP-1 Inhibition |
| DHBF-3-one-7-carboxamide | Colon Cancer | 16.2 | PARP-1 Inhibition |
| MDA104 (CB2 Agonist) | Neuropathic Pain Model | Not Applicable | CB2 Receptor Modulation |
These findings indicate that the compound's mechanism often involves inhibiting specific enzymes critical for cancer cell survival and proliferation.
Mechanism of Action
The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These effects make them useful in treating conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs (Table 1).
Table 1: Structural and Functional Comparison
*Calculated based on formula C₂₀H₂₁NO₃S.
Key Insights :
Solubility and Bioavailability: The dihydrobenzofuran moiety in the target compound likely improves solubility compared to fully aromatic analogs like 2w (), which has higher molecular weight and halogen substituents reducing solubility . Compound 3e () incorporates a dimethylamino group, enhancing polarity and fluorescence, but its indene core may reduce metabolic stability compared to dihydrobenzofuran .
Binding Interactions :
- The propan-2-ylamine linker in the target compound allows conformational adaptability, contrasting with the rigid pyrazole-carboxamide scaffold in 2w .
- 5-MAPDB (), a psychoactive dihydrobenzofuran derivative, lacks the sulfonamide group, limiting its utility in targeted protein interactions .
Synthetic Complexity :
- Compound 2w () requires multi-step synthesis (e.g., coupling with NaH/THF), whereas the target compound’s synthesis may be streamlined by leveraging modular sulfonamide coupling .
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)naphthalene-1-sulfonamide is a compound that integrates the structural features of benzofuran and naphthamide, which contributes to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]naphthalene-1-sulfonamide . It has a molecular formula of with a molecular weight of 373.51 g/mol. The structure includes a sulfonamide group, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with benzofuran moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains. The following table summarizes findings from relevant studies:
| Compound | Target Microorganism | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | Cell wall synthesis inhibition |
| Compound B | Escherichia coli | 20 | Protein synthesis inhibition |
| Compound C | Candida albicans | 25 | Membrane disruption |
These results suggest that the compound may possess similar antimicrobial properties, likely due to its ability to disrupt microbial cell functions.
Anticancer Properties
The anticancer potential of this compound has been explored in various in vitro studies. The compound has shown inhibitory effects on cancer cell proliferation, particularly in breast cancer (MCF-7) and prostate cancer (PC3) cell lines. The following table presents specific findings:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 58 | Inhibition of cell proliferation |
| PC3 | 45 | Induction of apoptosis |
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The benzofuran moiety interacts with various enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways essential for microbial survival or cancer cell proliferation.
- Receptor Interaction : The naphthamide group may enhance binding affinity to specific receptors involved in cellular signaling, leading to altered cellular responses.
- Oxidative Stress Induction : Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to cellular damage and death.
Case Studies and Research Findings
Several studies have focused on the biological activity of benzofuran derivatives, providing insights into their potential therapeutic applications:
- A study published in Bioorganic & Medicinal Chemistry highlighted the anticancer effects of benzofuran derivatives on MCF-7 cells, demonstrating the role of structural modifications in enhancing activity against breast cancer .
- Research conducted by Umesha et al. investigated the antimicrobial properties of various benzofuran compounds and found significant activity against Gram-positive bacteria .
- Another study reported the anti-inflammatory effects of benzofuran derivatives, suggesting their potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
